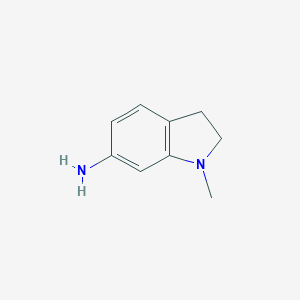

1-METHYLINDOLIN-6-AMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXDYSNVJMNJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494712 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-62-9 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylindolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-methylindolin-6-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each step.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence starting from the readily available heterocyclic compound, indole. The pathway involves N-methylation, subsequent reduction of the indole ring to an indoline, regioselective nitration at the 6-position, and finally, reduction of the nitro group to the desired primary amine.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | N-Methylation | Indole | 1-Methylindole | NaNH₂, CH₃I in liq. NH₃/ether | 85-95 |

| 2 | Reduction | 1-Methylindole | 1-Methylindoline | NaBH₄ in Acetic Acid | ~86 |

| 3 | Nitration | 1-Methylindoline | 1-Methyl-6-nitroindoline | HNO₃, H₂SO₄ | 70-80 (estimated) |

| 4 | Reduction | 1-Methyl-6-nitroindoline | This compound | H₂, Pd/C | >90 (estimated) |

Experimental Protocols

Step 1: Synthesis of 1-Methylindole

This procedure follows the well-established method for the N-methylation of indole.

Reaction: Indole + CH₃I → 1-Methylindole

Methodology: In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, approximately 500 mL of liquid ammonia is condensed. To the stirred liquid ammonia, 5.0 g (0.22 gram-atom) of clean, metallic sodium is added in small portions, sufficient to maintain the blue color. After the dissolution is complete and the blue color has disappeared (indicating the formation of sodium amide), a solution of 23.4 g (0.20 mole) of indole in 50 mL of anhydrous ether is added slowly. After stirring for an additional 10 minutes, a solution of 31.2 g (0.22 mole) of methyl iodide in an equal volume of anhydrous ether is added dropwise. Stirring is continued for a further 15 minutes. The ammonia is then allowed to evaporate. To the residue, 100 mL of water is added, followed by 100 mL of ether. The ether layer is separated, and the aqueous phase is extracted with an additional 20 mL of ether. The combined ether extracts are washed with three 15 mL portions of water and dried over anhydrous sodium sulfate. The solvent is removed at atmospheric pressure, and the crude oil is purified by distillation under reduced pressure to yield 1-methylindole as a colorless oil.[1]

Step 2: Synthesis of 1-Methylindoline

This step involves the reduction of the pyrrole ring of 1-methylindole to afford 1-methylindoline.

Reaction: 1-Methylindole → 1-Methylindoline

Methodology: To a solution of 1-methylindole (0.01 mole) in 50 mL of glacial acetic acid at 15-20 °C, sodium borohydride (0.05 mole) pellets are added slowly with stirring. The reaction mixture is stirred until the reaction is complete, as monitored by TLC. The mixture is then carefully poured into water and basified with a sodium hydroxide solution. The product is extracted with ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-methylindoline.[2]

Step 3: Synthesis of 1-Methyl-6-nitroindoline

This step involves the regioselective electrophilic nitration of the benzene ring of 1-methylindoline. The electron-donating nature of the nitrogen atom directs the nitration primarily to the para-position (position 6).

Reaction: 1-Methylindoline + HNO₃/H₂SO₄ → 1-Methyl-6-nitroindoline

Methodology: 1-Methylindoline (0.05 mole) is dissolved in concentrated sulfuric acid (50 mL) at -5 °C. A mixture of concentrated nitric acid (0.055 mole) and concentrated sulfuric acid (10 mL) is added dropwise to the stirred solution, maintaining the temperature between -10 °C and -5 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at this temperature. The mixture is then poured onto crushed ice, and the resulting solution is carefully neutralized with a concentrated aqueous sodium hydroxide solution while cooling in an ice bath. The precipitated product is collected by filtration, washed with cold water, and dried to afford 1-methyl-6-nitroindoline.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine using catalytic hydrogenation.

Reaction: 1-Methyl-6-nitroindoline → this compound

Methodology: In a hydrogenation vessel, 1-methyl-6-nitroindoline (0.03 mole) is dissolved in ethanol (100 mL). A catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) is added to the solution. The vessel is connected to a hydrogen source and purged with hydrogen gas. The mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC analysis. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

References

Navigating the Chemical Landscape of 1-Methylindolin-6-amine and its Aromatic Counterpart

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-methylindolin-6-amine. It is crucial to note a common point of ambiguity: the distinction between the saturated indoline scaffold and the aromatic indole scaffold. This document will address both This compound (CAS: 103796-62-9) , the dihydroindole derivative, and its aromatic analog, 1-methyl-1H-indol-6-amine (CAS: 135855-62-8) , to ensure clarity for research and development activities.

Core Chemical Structures and Identification

The fundamental difference between the two molecules lies in the saturation of the five-membered ring fused to the benzene ring. Indoline contains a saturated pyrrolidine ring, whereas indole features an unsaturated pyrrole ring, conferring aromaticity to the bicyclic system. This structural variance significantly impacts their chemical properties and biological activities.

Caption: Structural difference between the aromatic indole and saturated indoline cores.

This compound (CAS: 103796-62-9)

This molecule is the saturated analog, featuring a methyl group on the nitrogen at position 1 and an amine group at position 6 of the indoline ring.

Chemical Properties and Structure

The following tables summarize the key chemical identifiers and physicochemical properties for this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 103796-62-9[1][2][3][4][5] |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-6-amine[2][4] |

| Molecular Formula | C₉H₁₂N₂[1][4][5] |

| SMILES | CN1CCc2cc(N)ccc12 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 148.21 g/mol [1][5] |

| Melting Point | 42-43 °C[1] |

| Boiling Point | 143-144 °C[1] |

| Density (Predicted) | 1.123 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 6.41 ± 0.20[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the reduction of a corresponding nitroindoline precursor.

Caption: A plausible synthetic workflow for this compound.

Biological Activity

The indoline scaffold is present in various biologically active molecules. For instance, certain indoline derivatives have been investigated as inhibitors of interleukin-6 (IL-6) activity.[6] However, specific biological data for this compound is not widely reported, highlighting an area for potential future research.

1-Methyl-1H-indol-6-amine (CAS: 135855-62-8)

This compound is the aromatic analog and is more frequently cited in chemical and medicinal chemistry literature as a versatile building block.

Chemical Properties and Structure

The key identifiers and properties for the aromatic 1-methyl-1H-indol-6-amine are summarized below.

Table 3: Chemical Identification of 1-Methyl-1H-indol-6-amine

| Identifier | Value |

| CAS Number | 135855-62-8[7][8][9][10][11] |

| IUPAC Name | 1-methyl-1H-indol-6-amine[8] or 1-methylindol-6-amine[9] |

| Molecular Formula | C₉H₁₀N₂[7][9] |

| InChI Key | MTZOSTDWLSSPHA-UHFFFAOYSA-N[7][8] |

| SMILES | CN1C=C(c2c1ccc(N)c2) |

Table 4: Physicochemical Properties of 1-Methyl-1H-indol-6-amine

| Property | Value |

| Molecular Weight | 146.19 g/mol [7][9] |

| Physical Form | Oil[8] |

| Purity (Typical) | ~95%[8] |

Experimental Protocols

The synthesis of 1-methyl-1H-indol-6-amine can be achieved through various established methods for indole functionalization.

General Synthetic Approach: A common strategy involves the N-methylation of a suitable indole precursor followed by the introduction or modification of the amine group. For example, reductive amination of a precursor like 1-methyl-1H-indole-6-carbaldehyde could be employed.[7] Alternatively, a route starting with the methylation of 6-nitroindole and subsequent reduction of the nitro group is a standard and effective method.

Example Protocol: N-Methylation of Indole A general procedure for the N-methylation of the indole core involves treating the indole with a strong base, such as sodium amide in liquid ammonia, to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide.[12] The product is then isolated through extraction and purified by distillation under reduced pressure.[12]

Caption: Potential synthetic workflows for 1-methyl-1H-indol-6-amine.

Biological Activity and Applications

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and clinical drugs.[7] Consequently, derivatives like 1-methyl-1H-indol-6-amine are valuable intermediates for the synthesis of novel therapeutic agents. Research into indole derivatives spans a wide range of applications, including the development of antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[7][13][14] Specifically, substituted indol-1-yl-ethyl-amine derivatives have been synthesized and evaluated as potent and selective 5-HT(1D) receptor agonists.[15] The 6-aminoindole structure is a key component in compounds designed to target various biological pathways, including the inhibition of mitochondrial oxidative phosphorylation in cancer cells.[16]

Conclusion

References

- 1. This compound CAS#: 103796-62-9 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 103796-62-9 [chemicalbook.com]

- 4. 1-METILINDOLIN-6-AMINA CAS#: 103796-62-9 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]

- 5. 103796-62-9|this compound|BLD Pharm [bldpharm.com]

- 6. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1H-indol-6-amine|CAS 135855-62-8 [benchchem.com]

- 8. 1-methyl-1H-indol-6-amine | 135855-62-8 [sigmaaldrich.com]

- 9. 1-methyl-1H-indol-6-amine | C9H10N2 | CID 10534799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-METHYL-1H-INDOL-6-AMINE | CAS#:135855-62-8 | Chemsrc [chemsrc.com]

- 11. 135855-62-8 | MFCD10000822 | 1-Methyl-1h-indol-6-amine [aaronchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 14. ukm.my [ukm.my]

- 15. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of PK11195 in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the medicinal chemistry applications of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK11195 (CAS 85532-75-8). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic potential of this significant molecule.

Introduction

PK11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] Initially referred to as the peripheral benzodiazepine receptor, TSPO is a key player in a variety of cellular processes, making it an attractive target for drug discovery and development.[2][3] PK11195 has emerged as a valuable tool in medicinal chemistry, primarily as a diagnostic imaging agent and, increasingly, as a potential therapeutic agent. This guide will delve into its mechanism of action, applications, and the experimental protocols utilized in its study.

Physicochemical Properties and Quantitative Data

PK11195 is an isoquinoline carboxamide derivative with a molecular weight of 352.9 Da.[1] Its high lipophilicity contributes to its ability to cross cell membranes and the blood-brain barrier.[4] The affinity of PK11195 for TSPO has been extensively characterized, with reported Ki values in the low nanomolar range.[5]

| Parameter | Value | Species/Assay Condition | Reference |

| Ki | 3.60 ± 0.41 nM | - | [5] |

| Ki | 0.602 - 3.60 nM | - | [5] |

| Kd | 1.4 nM | Rat Brain | [6] |

| Kd | 4.3 - 6.6 nM | Human Brain | [6] |

Mechanism of Action and Signaling Pathways

PK11195 exerts its effects primarily through its interaction with TSPO. TSPO is a component of a multi-protein complex in the outer mitochondrial membrane that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[7] This complex is involved in several critical cellular functions.

Role in Steroidogenesis and Cholesterol Transport

One of the most well-established functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[3][8] By binding to TSPO, PK11195 can modulate this process, which has implications for conditions associated with neurosteroid imbalances.[9]

Modulation of Neuroinflammation

TSPO expression is significantly upregulated in activated microglia, the resident immune cells of the central nervous system.[10] This makes TSPO a valuable biomarker for neuroinflammation. PK11195, particularly in its radiolabeled form ([11C]PK11195), is widely used in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[11][12][13]

Recent studies suggest that PK11195 may also have direct anti-inflammatory effects. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.[10][14]

Role in Apoptosis and Cancer

TSPO is also implicated in the regulation of apoptosis, or programmed cell death.[15] PK11195 has been shown to induce apoptosis in various cancer cell lines.[15] Furthermore, it can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents.[1][16] This effect may be mediated, in part, by its ability to block P-glycoprotein efflux pumps, which are often responsible for multidrug resistance in cancer.[16]

Experimental Protocols

Synthesis of [11C]PK11195 for PET Imaging

The radiosynthesis of [11C]PK11195 is a crucial step for its use in PET imaging. The following is a generalized protocol based on published methods.[17][18][19]

Methodology:

-

Production of [11C]Methyl Iodide: [11C]Carbon dioxide produced from a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase or wet chemistry method.

-

N-methylation: The desmethyl precursor of PK11195, (R)-[1-(2-chlorophenyl)-N-(1-methyl-propyl)-3-isoquinoline-carboxamide], is dissolved in an appropriate solvent (e.g., DMSO) with a base (e.g., NaOH or NaH).[17][18] The [11C]CH3I is then trapped in this solution, and the methylation reaction proceeds at an elevated temperature.[17]

-

Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]PK11195 from unreacted precursor and other byproducts.[18]

-

Formulation: The collected HPLC fraction containing [11C]PK11195 is reformulated into a physiologically compatible solution, typically by solid-phase extraction and elution with ethanol, followed by dilution with sterile saline.[18]

-

Quality Control: The final product undergoes rigorous quality control testing to ensure its radiochemical purity, specific activity, and sterility before administration.[12]

In Vivo PET Imaging Protocol

PET imaging with [11C]PK11195 allows for the non-invasive assessment of TSPO expression in living subjects. The following is a general protocol for animal and human studies.[17][20][21]

Methodology:

-

Subject Preparation: Subjects (animals or humans) are positioned in the PET scanner. For animal studies, anesthesia is typically required.[21]

-

Radiotracer Administration: A bolus of [11C]PK11195 is administered intravenously.[17]

-

Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.[17]

-

Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to measure the uptake of the radiotracer in specific tissues. Kinetic modeling is often employed to quantify the binding potential (BPND) of the radiotracer, which is a measure of TSPO density.[20]

In Vitro Binding Assay

In vitro binding assays are used to determine the affinity of PK11195 and other ligands for TSPO.

Methodology:

-

Tissue/Cell Preparation: Tissues or cells expressing TSPO are homogenized and centrifuged to isolate the mitochondrial fraction.

-

Incubation: The mitochondrial preparation is incubated with a radiolabeled ligand (e.g., [3H]PK11195) and varying concentrations of the unlabeled test compound (e.g., PK11195).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be calculated.

Future Directions and Conclusion

PK11195 continues to be an invaluable tool in medicinal chemistry. Its primary application as a PET imaging agent for neuroinflammation is well-established and plays a crucial role in understanding the pathophysiology of numerous neurological diseases.[2] The therapeutic potential of PK11195, particularly in the realms of oncology and neuroprotection, is an active area of research.[9][15] Further investigation into the complex signaling pathways modulated by TSPO and the development of novel TSPO ligands with improved pharmacokinetic and pharmacodynamic properties will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases.[2] This guide provides a foundational understanding of the multifaceted roles of PK11195, encouraging further exploration and innovation in this exciting field.

References

- 1. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Ligands of Translocator Protein: Design and Biological Properties | CoLab [colab.ws]

- 9. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 11. The protective effect of PK11195 on D-galactose-induced amnestic mild cognitive impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders | MDPI [mdpi.com]

- 13. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PK11195, a peripheral benzodiazepine receptor ligand, chemosensitizes acute myeloid leukemia cells to relevant therapeutic agents by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. Improved Production of (R)-[11C]PK11195 for PET Imaging of Inflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 19. Synthesis and evaluation of 11C-PK 11195 for in vivo study of peripheral-type benzodiazepine receptors using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. neurology.org [neurology.org]

- 21. Potential of [11C](R)-PK11195 PET Imaging for Evaluating Tumor Inflammation: A Murine Mammary Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Methylindolin-6-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has been conducted on various substituted indolines, the specific class of 1-methylindolin-6-amine derivatives remains a largely unexplored area with significant therapeutic potential. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities associated with this scaffold. By examining structurally related compounds and outlining detailed experimental protocols, this document aims to serve as a foundational resource for researchers dedicated to unlocking the promise of this compound derivatives in drug discovery and development.

Introduction: The Indoline Scaffold in Medicinal Chemistry

Indoline, a bicyclic heterocyclic compound, is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties. The structural rigidity and synthetic tractability of the indoline nucleus make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated activities across diverse biological targets, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation.

The focus of this guide, the this compound core, introduces specific electronic and steric features. The N-methylation at the 1-position can influence the compound's lipophilicity, metabolic stability, and binding interactions, while the amino group at the 6-position provides a key site for further functionalization and potential hydrogen bonding with biological targets. Despite these promising characteristics, a thorough investigation into the biological activities of this compound derivatives is notably absent in the current scientific literature.

Inferred Biological Activities from Structurally Related Compounds

In the absence of direct studies on this compound derivatives, we can infer potential biological activities by examining closely related analogs.

Anticancer Activity

Derivatives of 6-aminoindoline have been investigated as DNA minor groove alkylating agents. For instance, a series of 1-substituted 3-(chloromethyl)-6-aminoindoline compounds have shown cytotoxicity in various cancer cell lines.[1] These compounds are designed to bind to the minor groove of DNA and subsequently alkylate it, leading to cell death. The substitution at the 1-position is crucial for modulating the activity and properties of these agents. This suggests that this compound derivatives could be explored for their potential as cytotoxic agents.

Furthermore, indolinone derivatives, which share the core indoline structure, are known to act as kinase inhibitors, a well-established class of anticancer drugs.

Central Nervous System (CNS) Activity

Indole-based structures are prevalent in compounds targeting CNS receptors. For example, derivatives of 2-substituted N-piperidinyl indoles have been identified as potent nociceptin opioid receptor (NOP) ligands, with potential applications in pain and Parkinson's disease.[2] The substitution pattern on the indole ring significantly influences their activity and selectivity. While these are indole rather than indoline derivatives, the structural similarity suggests that this compound analogs could be screened for activity against various CNS targets, such as serotonin and dopamine receptors.

Antimicrobial and Anti-inflammatory Activity

Various indole and quinoline derivatives have demonstrated significant antimicrobial and anti-inflammatory properties. For example, certain quinolin-6-amine derivatives have been evaluated for their antimicrobial, insecticidal, and anthelmintic activities.[3] Given the structural overlap, it is plausible that this compound derivatives could exhibit similar biological effects.

Data Presentation: A Framework for Future Research

As specific quantitative data for this compound derivatives are not publicly available, the following tables are presented as templates for organizing future experimental results. These tables are designed for clarity and easy comparison of potential biological activities.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Substitution at 6-amino group | Cell Line | IC50 (µM) | Mechanism of Action |

| Example-1 | -H | A549 | Data | Data |

| Example-2 | -C(O)CH3 | HeLa | Data | Data |

| Example-3 | -SO2Ph | MCF-7 | Data | Data |

Table 2: CNS Receptor Binding Affinity of this compound Derivatives

| Compound ID | Substitution at 6-amino group | Receptor Target | Ki (nM) | Functional Assay (EC50/IC50 nM) |

| Example-4 | -H | 5-HT2A | Data | Data |

| Example-5 | -CH2-piperidine | Dopamine D2 | Data | Data |

| Example-6 | -CH2CH2OH | NOP | Data | Data |

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through a multi-step process, typically starting from a commercially available substituted indole or indoline. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of novel compounds.

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Radioligand Binding Assay for CNS Receptors

This protocol describes a general method for determining the binding affinity of compounds to specific CNS receptors.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK cells) are prepared by homogenization and centrifugation.

-

Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and the experimental processes is crucial for understanding the therapeutic potential of this compound derivatives.

Caption: Postulated kinase inhibition signaling pathway for anticancer activity.

Caption: A typical workflow for the screening and development of novel drug candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the biological activities of structurally related compounds, derivatives of this core structure are worthy of investigation for their potential as anticancer, CNS-acting, and antimicrobial agents. This technical guide provides a foundational framework for initiating such research programs. Future efforts should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. The elucidation of structure-activity relationships will be critical for optimizing the potency, selectivity, and pharmacokinetic properties of these novel compounds, ultimately paving the way for the development of new and effective therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 1-Methylindolin-6-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanism of action studies specifically for 1-methylindolin-6-amine are not extensively available in the public domain. This guide, therefore, presents a comprehensive overview of potential mechanisms of action based on the known biological activities of structurally related indole and indoline derivatives. The experimental protocols and data provided are drawn from studies on these analogous compounds to serve as a foundational framework for future research into this compound.

Introduction

This compound is a heterocyclic amine containing an indoline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties.[1][2][3][4] The presence of a methyl group at the 1-position and an amino group at the 6-position suggests a potential for interaction with a variety of biological targets. The indole nucleus and its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and psychoactive effects.[1][2][5] This technical guide will explore the plausible molecular mechanisms through which this compound may exert its biological effects, based on the activities of similar compounds.

Potential Mechanisms of Action and Biological Targets

Based on the structure of this compound and the known pharmacology of related indole derivatives, several potential mechanisms of action can be hypothesized.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Methylindoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control.[6][7] Depending on the substitution pattern, methylindoles can act as either agonists or antagonists of AhR.[6][7]

Hypothesized Mechanism: this compound may bind to the AhR, leading to its nuclear translocation and subsequent dimerization with the AhR nuclear translocator (ARNT). This complex would then bind to xenobiotic response elements (XREs) in the promoter regions of target genes, such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1), thereby modulating their expression.[6][7]

Supporting Evidence from Related Compounds:

-

4-Methylindole and 6-Methylindole have been shown to be potent agonists of the human AhR.[6]

-

3-Methylindole has demonstrated antagonistic activity towards the AhR.[6]

Quantitative Data from a Representative Study on Methylindoles:

| Compound | Activity | EC50/IC50 (µM) | Relative Efficacy (vs. TCDD) |

| 4-Methylindole | Agonist | - | 134% |

| 6-Methylindole | Agonist | - | 91% |

| 3-Methylindole | Antagonist | 19 | - |

| 2,3-Dimethylindole | Antagonist | 11 | - |

| Data adapted from a study on the effects of methylindoles on AhR transcriptional activity.[7] |

Experimental Protocol: Luciferase Reporter Gene Assay for AhR Activity

This assay is used to determine if a compound can activate or inhibit the AhR signaling pathway.

-

Cell Culture: Human hepatoma (HepG2) cells, which endogenously express AhR, are cultured in a suitable medium.

-

Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A known AhR agonist (e.g., TCDD) and antagonist (e.g., CH-223191) are used as positive and negative controls, respectively.

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) to determine the fold induction of luciferase activity, indicating AhR activation or inhibition.

Signaling Pathway Diagram:

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Inhibition of Tubulin Polymerization

The indole nucleus is a core structure in numerous compounds that inhibit tubulin polymerization, a critical process for cell division.[8] These agents bind to tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis, making them effective anticancer agents.

Hypothesized Mechanism: this compound could bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network would lead to mitotic arrest at the G2/M phase of the cell cycle and ultimately trigger apoptosis in cancer cells.

Supporting Evidence from Related Compounds:

-

Indolyl-3-glyoxamides and 2-aroylindoles are known to be highly active against various tumors by inhibiting tubulin polymerization.[8]

-

7-Aroyl-aminoindoline-1-sulfonamides have been shown to bind to the colchicine domain of tubulin and exhibit potent anticancer activity.[9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

-

Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

-

Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or promoting effect. The IC50 value (concentration required for 50% inhibition) can be calculated.

Experimental Workflow Diagram:

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Anti-inflammatory and Antioxidant Activity

Indoline derivatives have been reported to possess potent anti-inflammatory and antioxidant properties.[5] These effects are often mediated through the modulation of inflammatory signaling pathways and the scavenging of reactive oxygen species (ROS).

Hypothesized Mechanism: this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells like macrophages.[5] Its antioxidant activity could stem from its ability to directly scavenge free radicals or to upregulate the expression of antioxidant enzymes.

Supporting Evidence from Related Compounds:

-

Novel indoline derivatives have been shown to protect macrophages from H2O2-induced cytotoxicity and reduce LPS-induced production of NO, TNF-α, and IL-6.[5]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

-

Data Analysis: The amount of nitrite produced in the presence of the compound is compared to the LPS-stimulated control to determine the inhibitory effect on NO production.

Conclusion

While specific mechanism of action studies for this compound are yet to be published, its structural features strongly suggest a potential for diverse pharmacological activities. The exploration of its effects on the aryl hydrocarbon receptor signaling pathway, tubulin polymerization, and inflammatory responses represents promising avenues for future research. The experimental protocols outlined in this guide provide a solid foundation for elucidating the precise molecular mechanisms of this intriguing compound, which may hold significant therapeutic potential. Further investigation is warranted to fully characterize its biological profile and to determine its viability as a lead compound in drug discovery programs.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Methylindolin-6-amine

Disclaimer: Publicly available experimental spectroscopic data for 1-methylindolin-6-amine is limited. The data presented in this guide is predictive, based on the analysis of the compound's chemical structure and known spectroscopic values for its constituent functional groups, including the N-methyl group, the secondary arylamine, and the indoline ring system.

Introduction

This compound is a derivative of indoline, a bicyclic heterocyclic amine. Its structure, featuring a saturated five-membered ring fused to a benzene ring with a methyl group on the indoline nitrogen and an amine group on the benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H on N-CH₃ | 2.7 - 2.9 | Singlet (s) | N/A |

| H on C2 | 2.9 - 3.1 | Triplet (t) | 7 - 9 |

| H on C3 | 3.3 - 3.5 | Triplet (t) | 7 - 9 |

| H on C4 | 6.5 - 6.7 | Doublet (d) | 7 - 9 |

| H on C5 | 6.0 - 6.2 | Doublet of doublets (dd) | 7 - 9, 1 - 2 |

| H on C7 | 6.1 - 6.3 | Doublet (d) | 1 - 2 |

| H on NH₂ | 3.5 - 4.5 | Broad singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 40 |

| C2 | 55 - 60 |

| C3 | 28 - 33 |

| C3a | 125 - 130 |

| C4 | 115 - 120 |

| C5 | 110 - 115 |

| C6 | 140 - 145 |

| C7 | 105 - 110 |

| C7a | 150 - 155 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Primary Amine | 3300 - 3500 | N-H stretch (symmetric and asymmetric) |

| Aromatic C-H | 3000 - 3100 | C-H stretch |

| Aliphatic C-H | 2850 - 2960 | C-H stretch |

| Aromatic C=C | 1580 - 1620 | C=C stretch |

| Primary Amine | 1550 - 1650 | N-H bend (scissoring) |

| Aromatic C-N | 1250 - 1350 | C-N stretch |

| Aliphatic C-N | 1000 - 1250 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 148 | Molecular Ion |

| [M-1]⁺ | 147 | Loss of a hydrogen radical |

| [M-15]⁺ | 133 | Loss of a methyl radical (CH₃) |

| [M-28]⁺ | 120 | Loss of ethylene (C₂H₄) via retro-Diels-Alder type fragmentation of the indoline ring |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, would be used.

-

¹H NMR Acquisition: A standard proton NMR experiment would be performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment would be conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) could be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement for elemental composition determination.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

Caption: Workflow for Chemical Structure Elucidation.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive structural confirmation, the synthesis and experimental spectroscopic analysis of the compound are required.

1-METHYLINDOLIN-6-AMINE: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-METHYLINDOLIN-6-AMINE (CAS No. 103796-62-9). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry and data from structurally related aromatic amines and indoline derivatives to provide a robust framework for its handling, formulation, and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are primarily predicted based on its chemical structure and can serve as a foundational guide for experimental design.

| Property | Value | Source |

| CAS Number | 103796-62-9 | ChemicalBook[1], ChemWhat[2] |

| Molecular Formula | C₉H₁₂N₂ | ChemicalBook[1], ChemWhat[2] |

| Molecular Weight | 148.20 g/mol | PubChem[3] |

| Predicted Density | 1.151 g/cm³ | ChemSrc[4] |

| Predicted Boiling Point | 328.036 °C at 760 mmHg | ChemSrc[4] |

| Predicted Flash Point | 152.191 °C | ChemSrc[4] |

| Predicted LogP | 2.34170 | ChemSrc[4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. As an aromatic amine, the solubility of this compound is expected to be highly dependent on the pH of the medium.

Expected Solubility Behavior:

| Solvent System | Expected Solubility | Rationale |

| Water | Low | The presence of the hydrophobic indoline ring is likely to limit aqueous solubility at neutral pH. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | The basic amino group will be protonated at acidic pH, forming a more soluble salt.[5] |

| Aqueous Base (e.g., 0.1 M NaOH) | Low | The amino group will be in its neutral, less polar form, reducing solubility in aqueous media. |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The compound is expected to be soluble in polar organic solvents.[6] |

| Apolar Organic Solvents (e.g., Dichloromethane, Chloroform) | High | The overall lipophilic nature of the molecule suggests good solubility in non-polar organic solvents.[6] |

| DMSO | High | Dimethyl sulfoxide is a powerful solvent for a wide range of organic molecules and is expected to readily dissolve this compound. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of this compound is as follows:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. This compound | 103796-62-9 [chemicalbook.com]

- 2. 1-METILINDOLIN-6-AMINA CAS#: 103796-62-9 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]

- 3. Impact of the basic amine on the biological activity and intracellular distribution of an aza-anthrapyrazole: BBR 3422 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to 1-Methylindolin-6-amine Analogs and their Targets

Disclaimer: Due to the limited availability of specific data on 1-methylindolin-6-amine analogs, this guide focuses on the therapeutic targets of the broader class of indole-6-amine and structurally related indole analogs. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Among its many derivatives, the 6-aminoindole moiety has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogs and related indole-6-amine derivatives, with a focus on their applications in oncology and the treatment of neurodegenerative diseases.

Potential Therapeutic Targets in Oncology

Analogs of 6-aminoindole have demonstrated significant potential as anti-cancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.

Mitochondrial Oxidative Phosphorylation (OXPHOS)

Targeting cancer cell metabolism is a rapidly evolving therapeutic strategy. Many cancer cells exhibit a high degree of metabolic flexibility, relying on both glycolysis and mitochondrial oxidative phosphorylation (OXPHOS) to meet their energetic demands. Inhibition of OXPHOS can be particularly effective against cancer cells that are dependent on this pathway for survival and proliferation.

(1H-Indol-6-yl)methyl benzoate analogs have been identified as inhibitors of mitochondrial ATP production.[1] A study on these analogs demonstrated their ability to selectively inhibit the growth of pancreatic cancer cells under conditions where the cells are dependent on OXPHOS.

Quantitative Data:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 28 | MiaPaCa-2 (Pancreatic) | <0.1 (OI >91) | [2] |

| Ester Analogs | Pancreatic Cancer Cell Lines | <5 | [1] |

Experimental Protocol: Mitochondrial ATP Production Inhibition Assay

A rapid screening assay can be utilized to evaluate the potential of compounds to act as metabolic inhibitors of ATP production.[1]

-

Cell Culture: Pancreatic cancer cell lines (e.g., Panc10.05) are cultured in appropriate media.

-

Compound Exposure: Cells are exposed to the test compounds at various concentrations for a short duration (e.g., 2 hours).

-

ATP Measurement: Cellular ATP levels are quantified using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The percentage of ATP production inhibition is calculated relative to a vehicle control. IC50 values are determined from dose-response curves.

Signaling Pathway:

Receptor Tyrosine Kinases: VEGFR-2 and PDGFR

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR) are key receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of these receptors is a well-established anti-cancer strategy.

Several indole-based compounds have been developed as inhibitors of VEGFR-2 and PDGFR. For instance, 2-oxoindole derivatives have been designed as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors.[3]

Quantitative Data:

| Compound Class | Target | IC50 (nM) | Reference |

| 2-oxoindole derivative (6f) | PDGFRα | 7.41 | [3] |

| PDGFRβ | 6.18 | [3] | |

| VEGFR-2 | 7.49 | [3] | |

| 2-oxoindole derivative (9f) | PDGFRα | 9.9 | [3] |

| PDGFRβ | 6.62 | [3] | |

| VEGFR-2 | 22.21 | [3] |

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is a luminescence-based kinase assay.[4]

-

Reagents: Recombinant human VEGFR-2 or PDGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP in a microplate well to allow for the phosphorylation reaction.

-

Detection: A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. A subsequent reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Data Analysis: The luminescence intensity is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.

Signaling Pathway:

Potential Therapeutic Targets in Neurodegenerative Diseases

The indole nucleus is a common feature in molecules targeting various aspects of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[5][6] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease.

A novel series of indole-based small molecules has been synthesized and identified as highly potent and selective MAO-B inhibitors.[7][8]

Quantitative Data:

| Compound ID | Target | IC50 (µM) | Ki (nM) | Selectivity Index (SI) vs MAO-A | Reference |

| 8a | MAO-B | 0.02 | 10.34 | >3649 | [7][8] |

| 8b | MAO-B | 0.03 | 6.63 | >3278 | [7][8] |

| 7b | MAO-B | 0.33 | - | >305 | [7][8] |

| 8e | MAO-B | 0.45 | - | >220 | [7][8] |

Experimental Protocol: MAO-B Inhibition Assay

A fluorometric assay is a common method for screening MAO-B inhibitors.[9]

-

Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a developer, and a fluorescent probe.

-

Incubation: The MAO-B enzyme is pre-incubated with the test inhibitor.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces hydrogen peroxide as a byproduct.

-

Signal Detection: The developer and fluorescent probe react with hydrogen peroxide to generate a fluorescent signal.

-

Data Analysis: The fluorescence intensity is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined from dose-response curves.

Signaling Pathway:

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, terminating its action at the synapse.[10][11] Inhibition of these enzymes increases the levels of acetylcholine in the brain, a primary therapeutic approach for Alzheimer's disease.

Novel indole amines have been synthesized and shown to have anti-acetylcholinesterase activity.[12]

Quantitative Data:

| Compound ID | Target | IC50 (µM) | Reference |

| Indole amine 25 | AChE | 4.28 | [12] |

| Indole amine 24 | AChE | 4.66 | [12] |

| Indole-based sulfonamide 1 | AChE | 0.17 ± 0.02 | [12] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's colorimetric method is a widely used assay for measuring cholinesterase activity.[13]

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution.

-

Reaction Mixture: The test compound, AChE enzyme, and DTNB are mixed in a microplate well.

-

Reaction Initiation: The reaction is started by adding the acetylthiocholine substrate.

-

Colorimetric Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at 412 nm.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated, and IC50 values are determined.

Signaling Pathway:

Synthesis of 6-Aminoindole Analogs

The synthesis of 6-aminoindole derivatives often starts from commercially available 6-nitroindole, which can be reduced to 6-aminoindole. This versatile intermediate can then be further modified through various chemical reactions to introduce different functional groups and build the desired analogs.

General Synthetic Scheme for N-substituted 6-aminoindoles:

For the synthesis of N-(1H-indol-6-yl) benzamides and their sulfonamide analogs, 6-aminoindole is acylated or sulfonylated with the appropriate benzoyl chloride or sulfonyl chloride.[9] The synthesis of O6-aminoalkyl-hispidol analogs involves a multi-step process starting with the condensation of 6-hydroxybenzofuran-3(2H)-one with various aldehydes to form hispidol analogs, followed by etherification with a linker and subsequent amination.[14]

Conclusion

Analogs based on the this compound and broader 6-aminoindole scaffold represent a rich source of potential therapeutic agents with diverse mechanisms of action. In oncology, these compounds show promise as inhibitors of mitochondrial metabolism and key receptor tyrosine kinases involved in angiogenesis. In the context of neurodegenerative diseases, they have demonstrated potent and selective inhibition of MAO-B and cholinesterases. The versatility of the indole nucleus allows for extensive chemical modification, providing a robust platform for the development of next-generation therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]

- 11. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. mdpi.com [mdpi.com]

In Silico Modeling of 1-Methylindolin-6-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-methylindolin-6-amine derivatives, a class of compounds with significant potential in drug discovery. Due to the nascent stage of research on this specific scaffold, this document outlines a robust framework for computational analysis by drawing parallels from extensive studies on analogous indoline and indole derivatives. The methodologies detailed herein serve as a foundational protocol for researchers to predict the pharmacokinetic and pharmacodynamic properties of novel this compound analogs, thereby accelerating the identification of promising drug candidates.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and optimize lead compounds.[1][2] By leveraging computational techniques, researchers can predict the interactions of small molecules with biological targets, assess their drug-like properties, and elucidate their potential mechanisms of action. The indoline and indole scaffolds are prevalent in numerous biologically active compounds, demonstrating a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] This guide focuses on the application of these in silico methods to the novel this compound core structure.

Key In Silico Modeling Techniques

A multi-faceted in silico approach is crucial for a thorough evaluation of this compound derivatives. This typically involves a combination of molecular docking, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[7][8] This technique is fundamental in identifying potential biological targets and understanding the structure-activity relationships (SAR) of the designed compounds.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[2][9][10] This approach is particularly useful for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[11][12][13][14] In silico ADMET models help in identifying candidates with favorable pharmacokinetic profiles and low toxicity risks, thereby reducing the likelihood of late-stage failures.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time.[3][10] These simulations are used to assess the stability of the predicted binding poses from molecular docking and to refine the understanding of the molecular interactions.

Experimental Protocols

The following sections detail the generalized protocols for the key in silico experiments.

Protocol for Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and heteroatoms.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Minimize the energy of the protein structure using a suitable force field.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative.

-

Convert the 2D structure to a 3D conformation.

-

Assign appropriate atom types and charges.

-

Generate multiple low-energy conformers for flexible docking.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Perform the docking using software such as AutoDock Vina or Schrödinger's Glide.[7]

-

Analyze the docking poses and scores to identify the most favorable binding mode.

-

Protocol for Pharmacophore Modeling

-

Ligand Set Preparation:

-

Collect a set of known active and inactive compounds for the target of interest.

-

-

Pharmacophore Model Generation:

-

Align the structures of the active compounds.

-

Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Generate a pharmacophore hypothesis that captures these essential features.

-

-

Model Validation:

-

Validate the generated model by its ability to distinguish between active and inactive compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen a database of compounds to identify potential hits.

-

Protocol for ADMET Prediction

-

Structure Input:

-

Provide the 2D or 3D structure of the this compound derivative.

-

-

Property Calculation:

-

Analysis of Results:

-

Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's rule of five.

-

Data Presentation

Quantitative data from in silico studies should be summarized in clear and concise tables to facilitate comparison between different derivatives.

Table 1: Predicted Binding Affinities of this compound Derivatives for Target X

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| MIDA-001 | -8.5 | 50 | Tyr123, Phe234, Arg345 |

| MIDA-002 | -7.9 | 120 | Tyr123, Asp230 |

| MIDA-003 | -9.1 | 25 | Tyr123, Phe234, Arg345, Met346 |

Table 2: Predicted ADMET Properties of this compound Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations | Predicted GI Absorption |

| MIDA-001 | 350.45 | 3.2 | 1 | 3 | 0 | High |

| MIDA-002 | 380.50 | 4.1 | 2 | 4 | 0 | High |

| MIDA-003 | 410.55 | 3.8 | 1 | 4 | 0 | High |

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex processes and relationships in in silico modeling.

Caption: A generalized workflow for the in silico modeling of novel compounds.

Caption: A hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion

The in silico modeling techniques outlined in this guide provide a powerful framework for the rational design and evaluation of this compound derivatives. By systematically applying molecular docking, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations, researchers can efficiently prioritize compounds for synthesis and experimental testing, ultimately accelerating the discovery of new therapeutic agents. While the specific biological targets and mechanisms of action for this compound derivatives are yet to be fully elucidated, the methodologies described here offer a solid foundation for their exploration.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. bioengineer.org [bioengineer.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-based pharmacophore modeling and docking studies on vitamin D receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jchr.org [jchr.org]

Literature Review of 1-METHYLINDOLIN-6-AMINE and its Analogs: A Scarcity of Available Data

An extensive review of publicly available scientific literature reveals a significant lack of detailed information regarding the synthesis, biological activity, and mechanism of action of 1-methylindolin-6-amine and its direct analogs. While the indoline scaffold is a common motif in medicinal chemistry with a wide range of biological activities, data specifically pertaining to the this compound core is notably absent from peer-reviewed journals and patent literature accessible through comprehensive searches.

This in-depth technical guide aims to provide a transparent overview of the current knowledge landscape. However, the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research on this specific molecule.

Synthesis and Chemical Properties